molecular formula C18H14O3 B14958654 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B14958654
M. Wt: 278.3 g/mol
InChI Key: BSLUPSSLVHTBRC-UHFFFAOYSA-N
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Description

7,9,10-Trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one (PubChem CID: 854727 ) is a chemical compound with the molecular formula C18H14O3, offered for research and development purposes. This compound belongs to the furo[3,2-g]chromone class of molecules, a structural framework known for its significant biological potential. Scientific literature indicates that closely related derivatives exhibit promising antiproliferative activity against breast cancer cell lines such as MCF-7, and function as potent p38α MAP kinase inhibitors . The furochromone core is associated with diverse biological activities, including antioxidant and anti-inflammatory effects, making it a valuable scaffold in medicinal chemistry and drug discovery efforts . This product is intended for use in laboratory research applications only. For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

7,9,10-trimethyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C18H14O3/c1-9-11(3)20-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(19)21-17/h4-8H,1-3H3

InChI Key

BSLUPSSLVHTBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C4=CC=CC=C4C(=O)O3)C)C

Origin of Product

United States

Preparation Methods

Friedländer Condensation Approach

The Friedländer reaction is a cornerstone method for constructing chromenone scaffolds. For 7,9,10-trimethyl derivatives, this involves:

  • Precursor Synthesis : Preparation of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde via oxidation or halogenation.
  • Cyano Intermediate Formation : Reaction with hydroxylamine hydrochloride to yield the carbonitrile derivative.
  • Substitution : Treatment with chloroacetone to introduce methyl groups.
  • Condensation : Reaction with active methylene ketones (e.g., 1,3-cyclohexanedione) in n-butanol with triethylamine (TEA) under reflux.

Table 1: Representative Friedländer Condensation Reactions

Precursor Reactant Solvent Catalyst Temp (°C) Time (min) Yield (%) Key Spectral Data (IR, m/z)
4,9-Dimethoxy-5-oxo-carboxaldehyde 1,3-Cyclohexanedione n-Butanol TEA 110 30 85 1716 (C=O α-pyrone), 1678 (C=O quinolinone), m/z 419
Cyano Intermediate 5,5-Dimethyl-1,3-cyclohexanedione n-Butanol TEA 110 30 78 1712 (C=O α-pyrone), 1681 (C=O quinolinone), m/z 447

Multicomponent Reaction Strategies

While less directly reported for this compound, green multicomponent approaches (e.g., imidazole-catalyzed reactions in water) demonstrate potential adaptability:

  • Knoevenagel Adduct Formation : Coupling 4-hydroxycoumarin derivatives with aldehydes.
  • Nucleophilic Attack : Utilizing 2-bromoacetophenone derivatives to form dihydrofurocoumarins.

Table 2: Green Multicomponent Reaction Conditions

Reagents Solvent Catalyst Temp (°C) Time (min) Yield (%)
4-Hydroxycoumarin + Benzaldehyde + 2-Bromoacetophenone H₂O Imidazole 100 16 97

Adapted from ACS Omega

Stepwise Synthetic Routes

For regioselective methyl group introduction:

  • Methylation : Sequential alkylation using methyl iodide or dimethyl sulfate under basic conditions.
  • Cyclization : Acid-catalyzed closure of furan rings using H₂SO₄ or POCl₃.

Optimization and Challenges

Reaction Parameter Tuning

  • Solvent Choice : n-Butanol outperforms polar aprotic solvents (e.g., MeCN) in Friedländer reactions due to improved solubility of intermediates.
  • Catalyst Efficiency : TEA enhances deprotonation of active methylene groups, critical for cyclization.

Yield Limitations

  • Steric Hindrance : Ortho-substituted aldehydes reduce yields (e.g., <35% for o-methoxy derivatives).
  • Byproduct Formation : Competing Knoevenagel adducts necessitate excess reagents.

Analytical Characterization

Spectroscopic Validation

IR Spectra :

  • C=O Stretch : ~1712–1716 cm⁻¹ (α-pyrone) and ~1678–1681 cm⁻¹ (quinolinone).
  • C–O–C Vibrations : ~1250–1280 cm⁻¹ (furan rings).

Mass Spectrometry :

  • Parent Ion Peaks : m/z 419 (C₂₃H₁₇NO₇) and m/z 447 (C₂₅H₂₁NO₇).

NMR Data :

  • ¹H NMR : δ 12.9 (2CH₃), 15.3 (CMe₂), 59.8–60.2 (OCH₃).
  • ¹³C NMR : δ 164.5–171.3 (C=O), 191.8 (quinolinone carbonyl).

Chemical Reactions Analysis

Types of Reactions

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

While specific applications of "7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one" are not detailed in the provided search results, information on related compounds and their properties can offer insights.

Here's what can be gathered from the search results:

  • Basic Information:
    • PubChem Identifier: The PubChem CID for 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is 707724 .
    • Molecular Formula: The molecular formula for 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is C18H18O3 .
    • Molecular Weight: The molecular weight of 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is 282.3 g/mol .
  • Related Compounds:
    • 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one: This compound has a PubChem CID of 707801 and a molecular weight of 264.27 g/mol .
  • Structural Similarities and Differences
    • 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione: This related compound's reactivity is influenced by the thione functional group. It has a molecular formula of C18H18O2S.
  • Potential areas of application based on similar compounds
    • The presence of a thione functional group in 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione suggests it may have biological activities and applications in therapeutic contexts, but further research is needed to confirm this.

Mechanism of Action

The mechanism of action of 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The trimethyl substitution in the target compound increases molecular weight compared to visnagin and norvisnagin but remains lighter than aryl-substituted derivatives (e.g., 4j) .

Bioactivity and Functional Roles

  • Visnagin : Exhibits antioxidant, anti-inflammatory, and vasodilatory effects attributed to its methoxy and methyl groups . The 4-methoxy group enhances electron donation, stabilizing free radical intermediates .
  • Norvisnagin: The 4-hydroxy group may improve hydrogen-bonding capacity but reduce metabolic stability compared to methoxy analogs .
  • 7,9,10-Trimethyl Derivative : Predicted to exhibit stronger lipophilicity than visnagin, favoring blood-brain barrier penetration. However, the absence of polar groups (e.g., -OH, -OCH₃) may limit antioxidant efficacy compared to hydroxy-substituted analogs .

Biological Activity

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a compound belonging to the furochromene class, characterized by its unique molecular structure that includes multiple methyl groups. This structural arrangement contributes to its distinctive chemical properties and potential biological activities. The compound has garnered attention for its antimicrobial , anticancer , and anti-inflammatory properties, which are crucial for pharmacological research.

  • Molecular Formula : C₁₈H₁₈O₂
  • Molecular Structure : The compound features a fused ring system comprising a benzo-fused furochromene structure.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has demonstrated potential in inhibiting cell proliferation in certain cancer cell lines. Research shows that it can induce apoptosis and inhibit tumor growth through several mechanisms:

  • Inhibition of Cell Cycle Progression : It has been observed to block the cell cycle at the G2/M phase.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Study : A study involving various cancer cell lines (e.g., breast cancer and leukemia) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranged from 10 to 20 µM) .
  • Antimicrobial Evaluation : In vitro tests showed that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Electrophilic Aromatic Substitution : Utilizing electron-donating methyl groups to facilitate reactions.
  • Condensation Reactions : Involving cyclic ketones under acidic conditions.

These methods highlight the versatility in synthesizing this compound while optimizing yield and purity.

Comparative Analysis

Compound NameStructure TypeUnique Features
9-Methyl-5H-benzo[c]furo[3,2-g]chromen-5-oneFurochromeneLacks methoxy group; simpler structure
3-Methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-oneFurochromeneContains a phenyl group; different substituents
Imperatorin (9-(3-methylbut-2-enyloxy)furo[3,2-g]chromen-7-one)FurochromeneExhibits different biological activities; more complex side chains

Q & A

Q. What are effective synthetic routes for 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step protocols starting with substituted coumarin or chromene precursors. For example:

  • Step 1 : Condensation of methyl-substituted phenolic derivatives with β-ketoesters under acidic conditions to form the chromenone core.
  • Step 2 : Furan ring annulation via Claisen-Schmidt or Pechmann cyclization, using catalysts like sulfuric acid or ionic liquids .
  • Intermediate Characterization : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ ~280 nm) to monitor reaction progress. Confirm intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) and LC-MS (exact mass ~280.12 g/mol for intermediates) .

Q. How can crystallization conditions be optimized for this compound?

Methodological Answer:

  • Solvent Selection : Ethanol or ethanol/water mixtures are effective for recrystallization due to moderate polarity, which balances solubility and precipitation .
  • Temperature Gradient : Cool hot saturated solutions from 70°C to 4°C at 0.5°C/min to enhance crystal purity.
  • Seeding : Introduce microcrystalline seeds during nucleation to control polymorphism.
  • Validation : Compare melting points (e.g., 134–136°C for analogous compounds) and PXRD patterns to confirm crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer: Contradictions often arise in NMR assignments due to overlapping signals or dynamic effects. Strategies include:

  • 2D NMR : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H and ¹³C signals, particularly for methyl groups in crowded regions (δ 2.1–2.5 ppm).
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) to confirm substituent positions .
  • HRMS Cross-Check : Validate molecular formulae using exact mass (e.g., [M+H]⁺ = 281.1054 for C₁₅H₁₂O₄) with <2 ppm error .

Q. What methodologies are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values calculated via nonlinear regression .
  • Antimicrobial Screening : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution, testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies : Perform ROS (Reactive Oxygen Species) detection assays using DCFH-DA probes to assess oxidative stress induction .

Contradiction Analysis Example

A study reported conflicting melting points (134°C vs. 142°C) for a methyl-substituted analog. Resolution involved:

  • Purity Assessment : HPLC analysis revealed a co-crystallized solvent (ethanol) in the lower-melting sample.
  • Thermogravimetric Analysis (TGA) : Confirmed solvent-free decomposition at >200°C, validating the higher melting point .

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